2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-3H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group and an amino group linked to a trimethylquinazoline moiety. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-3H-pyrimidin-4-one typically involves the following steps:
Formation of the Quinazoline Moiety: The trimethylquinazoline moiety can be synthesized through the cyclization of appropriate precursors, such as 2-amino-4,6,8-trimethylbenzoic acid with formamide under acidic conditions.
Coupling Reaction: The quinazoline derivative is then coupled with a suitable pyrimidine precursor, such as 2-chloro-4-hydroxy-6-methylpyrimidine, in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Hydrolysis and Purification: The resulting product is hydrolyzed under acidic or basic conditions to yield the final compound, which is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-hydroxy-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-3H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-3H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar hydroxy and heterocyclic structure but differ in the ring system and substitution pattern.
Pyrimidine Derivatives: Compounds like 2-amino-4-hydroxy-6-methylpyrimidine share the pyrimidine core but have different substituents.
Uniqueness
6-hydroxy-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-3H-pyrimidin-4-one is unique due to its specific combination of a hydroxy group, an amino group linked to a trimethylquinazoline moiety, and a pyrimidine ring. This unique structure contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C15H15N5O2 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
4-hydroxy-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H15N5O2/c1-7-4-8(2)13-10(5-7)9(3)16-14(19-13)20-15-17-11(21)6-12(22)18-15/h4-6H,1-3H3,(H3,16,17,18,19,20,21,22) |
InChI Key |
KOOSSHUQVBYWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.